(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Catalog No.
S802362
CAS No.
17289-61-1
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-t...

CAS Number

17289-61-1

Product Name

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

IUPAC Name

(2R,3R,4R,5R)-2-methoxyoxane-3,4,5-triol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1

InChI Key

ZBDGHWFPLXXWRD-KVTDHHQDSA-N

SMILES

COC1C(C(C(CO1)O)O)O

Canonical SMILES

COC1C(C(C(CO1)O)O)O

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O

Biochemical studies

Methyl D-galactopyranoside serves as a substrate for enzymes involved in carbohydrate metabolism. Researchers use it to study the enzyme activity and specificity of these enzymes, aiding in understanding various biological processes like glycosylation and energy metabolism. Source: [Glycoscience: Enzymes and Mechanisms: )]

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol is a polyol compound characterized by a tetrahydropyran ring with multiple hydroxyl groups and a methoxy substituent. Its molecular formula is C₇H₁₄O₅, and it features chirality at four carbon centers. The presence of hydroxyl groups contributes to its hydrophilicity and potential reactivity in various biological systems.

The mechanism of action of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol is yet to be elucidated in detail. Due to its structural similarity to other bioactive cyclitols, it might possess inhibitory activity against specific enzymes or interact with cellular receptors. However, further research is required to understand its potential biological effects [].

The chemical reactivity of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol can be categorized into several types:

  • Hydrolysis Reactions: The compound can undergo hydrolysis in the presence of acids or bases to yield different products depending on the reaction conditions.
  • Oxidation-Reduction Reactions: Due to the presence of hydroxyl groups, it can participate in oxidation-reduction reactions where it can be oxidized to form carbonyl compounds.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which may enhance its bioactivity or modify its solubility properties.

These reactions are crucial for understanding the compound's behavior in biological systems and its potential applications in medicinal chemistry.

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol has been studied for its biological activities:

  • Antioxidant Activity: Compounds with similar structures often exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .
  • Anticoagulant Properties: Some studies suggest that polyols can influence coagulation pathways by modulating the activity of clotting factors .
  • Potential Antimicrobial Effects: Similar compounds have shown activity against various pathogens, indicating that this compound may also possess antimicrobial properties .

Several synthesis methods exist for (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol:

  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of the tetrahydropyran ring and introduce hydroxyl groups.
  • Chemical Synthesis: Traditional organic synthesis methods involving the reaction of suitable precursors under controlled conditions to achieve the desired stereochemistry.
  • Green Chemistry Approaches: Recent advancements focus on sustainable methods that minimize waste and use environmentally friendly solvents

    The unique properties of (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol make it suitable for various applications:

    • Pharmaceuticals: Potential use as an active ingredient in drugs targeting oxidative stress-related diseases.
    • Food Industry: As a natural preservative or antioxidant agent due to its ability to inhibit oxidation.
    • Cosmetics: Utilized in formulations aimed at reducing skin aging through antioxidant effects.

Interaction studies are essential for understanding how (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol interacts with biological macromolecules:

  • Protein Binding Studies: Assessing how well the compound binds to proteins can indicate its bioavailability and therapeutic potential.
  • Cell Line Studies: Evaluating its effects on various cell lines helps determine cytotoxicity and efficacy against specific diseases .
  • In Silico Modeling: Computational methods can predict interactions with receptors or enzymes based on structural data .

Several compounds share structural similarities with (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1. GlycerolTrisaccharide alcohol with three hydroxyl groupsWidely used as a humectant and solvent
2. SorbitolSix-carbon sugar alcohol with multiple hydroxylsCommonly used as a sugar substitute
3. MannitolSugar alcohol derived from mannoseUsed in medical applications for osmotic diuresis

While these compounds share functional groups or structural motifs with (2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol, their unique properties and applications differentiate them within various fields.

XLogP3

-2

Wikipedia

(2R,3R,4R,5R)-2-Methoxytetrahydro-2H-pyran-3,4,5-triol

Dates

Last modified: 08-15-2023

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